Product packaging for Methyl-13C,d3-amine hydrochloride(Cat. No.:CAS No. 104809-19-0)

Methyl-13C,d3-amine hydrochloride

Cat. No.: B025586
CAS No.: 104809-19-0
M. Wt: 71.53 g/mol
InChI Key: NQMRYBIKMRVZLB-SPZGMPHYSA-N
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Description

Significance of Stable Isotope Labeling in Modern Chemical and Biological Sciences

Stable isotope labeling is a cornerstone of modern scientific inquiry, enabling researchers to follow the journey of molecules through biological and chemical systems. studysmarter.co.uk Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide array of studies, including those involving human subjects. diagnosticsworldnews.com This technique allows for the direct analysis of nutrient distribution, metabolism, and the fate of resulting metabolites. diagnosticsworldnews.com

The applications of stable isotope labeling are vast and diverse, spanning fields such as medicine, agriculture, environmental science, and life sciences. diagnosticsworldnews.comsilantes.com In medicine, for instance, isotope-labeled amino acids can be used for the clinical diagnosis of diseases and to understand the efficacy and toxicity of new drugs. diagnosticsworldnews.com In metabolomics, stable isotope labeling is critical for mapping metabolic pathways and understanding their regulation. silantes.com Furthermore, this technique is instrumental in quantitative proteomics, gene expression analysis, and the study of protein structures. diagnosticsworldnews.comsilantes.com By providing a means to trace molecular behavior, stable isotope labeling enhances the accuracy of measurements and deepens our understanding of the natural world. silantes.com

Rationale for Dual Isotopic Labeling (Carbon-13 and Deuterium) in Methyl-13C,d3-amine hydrochloride

The dual labeling of this compound with both Carbon-13 (¹³C) and deuterium (B1214612) (d3) is a strategic choice that confers significant analytical benefits. This combination of stable isotopes enhances the utility of the molecule as a tracer in sophisticated analytical techniques.

Advantages in Reducing Interference in Overlapping Spectral Regions

In complex biological samples, the sheer number of molecules can lead to overlapping signals in analytical instruments like mass spectrometers and NMR spectrometers. This spectral congestion can make it difficult to distinguish and accurately quantify the molecule of interest. Dual labeling helps to mitigate this issue by shifting the mass of the labeled molecule significantly, moving its signal to a clearer region of the spectrum and reducing interference from other compounds. nih.govnih.gov

Enhanced Detection Sensitivity in Advanced Analytical Techniques

The incorporation of both ¹³C and deuterium increases the mass of the molecule, which can lead to improved detection sensitivity in mass spectrometry. silantes.com This is particularly advantageous when analyzing trace amounts of a substance. silantes.com In Nuclear Magnetic Resonance (NMR) spectroscopy, the use of deuterated compounds can lead to a decrease in carbon linewidths, resulting in better-resolved spectra and improved signal-to-noise ratios. utoronto.ca This enhanced sensitivity and resolution are crucial for obtaining detailed structural and dynamic information about molecules. silantes.comutoronto.ca

Overview of Academic Research Domains Utilizing this compound as a Tracer and Probe

This compound serves as a valuable tool in a multitude of research areas due to its unique isotopic signature. Its primary application lies in its use as an internal standard and tracer in various analytical studies.

In the field of drug metabolism , this compound is instrumental. By incorporating the labeled methylamine (B109427) into drug candidates, researchers can track their metabolic pathways and biotransformation, providing crucial insights into their disposition within an organism. clearsynthdeutero.comsimsonpharma.com This aids in the development of safer and more effective medications. clearsynthdeutero.com

Quantitative proteomics is another domain that benefits from the use of such labeled compounds. Stable isotopic labeling techniques are essential for the relative and absolute quantification of proteins in complex mixtures. nih.gov

Furthermore, this compound is employed in organic synthesis as a building block for creating more complex labeled molecules. isotope.com These labeled compounds are then used to investigate reaction mechanisms and kinetics in various chemical processes. clearsynthdeutero.com The presence of the isotopic labels provides a distinct signal in analytical techniques, allowing scientists to follow the transformation of the methyl group. clearsynthdeutero.com

The compound also finds application in metabolomics , where it can be used to trace the flow of metabolites through various pathways. silantes.comnih.gov This is critical for understanding the intricate network of biochemical reactions that sustain life.

Finally, in structural biology , particularly in NMR spectroscopy, the use of dually labeled compounds can aid in the elucidation of the three-dimensional structures of biomolecules and their interactions. silantes.comfiveable.me

PropertyValueSource
CAS Number 104809-19-0 sigmaaldrich.comchemicalbook.comcalpaclab.com
Molecular Formula ¹³CD₃NH₂·HCl sigmaaldrich.comsigmaaldrich.com
Molecular Weight 71.53 g/mol sigmaaldrich.comsigmaaldrich.com
Melting Point 232-234 °C sigmaaldrich.comchemicalbook.com
Form Solid sigmaaldrich.comsigmaaldrich.com
Atom % ¹³C 99% sigmaaldrich.com
Atom % D 99% sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH6ClN B025586 Methyl-13C,d3-amine hydrochloride CAS No. 104809-19-0

Properties

IUPAC Name

trideuterio(113C)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1+1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMRYBIKMRVZLB-SPZGMPHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583507
Record name (~13~C,~2~H_3_)Methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104809-19-0
Record name (~13~C,~2~H_3_)Methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104809-19-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Isotopic Enrichment Methodologies for Methyl 13c,d3 Amine Hydrochloride

Precursor Selection and Isotopic Reactants for Methyl-13C,d3-amine hydrochloride Synthesis

The synthesis of this compound, a stable isotope-labeled compound, is crucial for a variety of scientific applications, including metabolic research and as an internal standard in mass spectrometry. chembk.comx-chemrx.com The strategic selection of precursors and isotopically enriched reactants is fundamental to achieving high isotopic purity and yield.

Strategic Incorporation of Carbon-13 and Deuterium (B1214612) Labels

The dual labeling of this compound with both Carbon-13 (¹³C) and deuterium (D or ²H) provides a distinct mass shift, making it an ideal tracer and internal standard. sigmaaldrich.comsigmaaldrich.com The ¹³C isotope is incorporated into the methyl group's carbon backbone, while three deuterium atoms replace the hydrogen atoms of the methyl group. sigmaaldrich.comsigmaaldrich.com This specific labeling pattern is achieved through the use of starting materials that are already enriched with these stable isotopes.

Commonly utilized precursors for introducing the ¹³C-labeled methyl group include ¹³C-methanol and iodomethane-¹³C. nih.gov For deuterium incorporation, deuterated reagents such as deuterated water (D₂O) or deuterated methanol (B129727) (CD₃OD) are employed. googleapis.comgoogle.com The choice of precursor often depends on the chosen synthetic route and the desired efficiency of isotope incorporation. For instance, methods have been developed that use N-(methyl-d3)phthalimide as a precursor in the synthesis of (methyl-d3)amine. googleapis.com

Synthetic Routes and Optimized Reaction Conditions for Isotopic Purity

One established method involves the reduction of deuterated nitromethane (B149229). googleapis.comgoogle.com Nitromethane can be deuterated by reacting it with deuterium water in the presence of a base or a phase-transfer catalyst. googleapis.comgoogle.com The resulting deuterated nitromethane is then reduced using agents like zinc powder, magnesium powder, iron, or nickel to form deuterated methylamine (B109427), which is subsequently converted to its hydrochloride salt. googleapis.com

Another route involves the use of ¹³C-labeled methanol. researchgate.net N-trideuteromethylation of amines or nitroarenes using deuterated methanol is a versatile method for synthesizing N-trideuteromethyl labeled molecules. researchgate.net To achieve the dual labeling, a ¹³C-enriched methanol that has also been deuterated (¹³CD₃OD) would be the ideal starting material.

The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to maximize the yield and isotopic purity. google.com For instance, reactions are often carried out in inert solvents at temperatures ranging from 0°C to reflux, with reaction times varying from a few hours to several days. google.com

Control of Isotopic Integrity and Labeling Specificity

Maintaining the integrity of the isotopic labels throughout the synthesis is paramount. This requires careful selection of reagents and reaction conditions to prevent isotopic scrambling or loss. For example, late-stage direct hydrogen isotopic exchange (HIE) is a technique that can introduce deuterium at specific positions in a molecule without the need for constructing the entire molecule from isotopically enriched starting materials. x-chemrx.com Flow chemistry has also emerged as a powerful tool, offering precise control over reaction parameters and improving the efficiency and regioselectivity of isotope labeling. x-chemrx.com

Scalability of Synthesis for Research Applications

The demand for isotopically labeled compounds like this compound ranges from small quantities for initial research to larger scales for extensive studies. Therefore, the scalability of the synthetic route is a significant consideration. The synthesis of methylamine hydrochloride from formaldehyde (B43269) and ammonium (B1175870) chloride has been demonstrated on a multi-kilogram scale, indicating that the fundamental steps can be scaled. orgsyn.org However, the use of expensive isotopically labeled starting materials necessitates highly efficient and cost-effective methods, especially for large-scale production. googleapis.comresearchgate.net The development of simple and efficient methods is crucial to meet the growing demand for these compounds in various research fields. googleapis.comguidechem.com

Analytical Verification of Isotopic Purity and Enrichment in Synthesized Batches

After synthesis, it is essential to verify the chemical and isotopic purity of the this compound. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure and the position of the isotopic labels. docbrown.info The absence of signals corresponding to the non-deuterated methyl protons in the ¹H NMR spectrum and the presence of a single peak in the ¹³C NMR spectrum at the expected chemical shift confirm the successful incorporation of deuterium and ¹³C, respectively. docbrown.info

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to quantify the level of isotopic enrichment. ontosight.ai The mass spectrum of this compound will show a molecular ion peak corresponding to the mass of the labeled compound, confirming the presence of the ¹³C and three deuterium atoms. sigmaaldrich.comsigmaaldrich.com High-resolution mass spectrometry can provide precise mass measurements to further confirm the elemental composition. acs.org

Commercial suppliers of this compound typically provide a certificate of analysis that includes data from these analytical techniques, specifying the isotopic enrichment (often ≥99 atom % for both ¹³C and D) and chemical purity. sigmaaldrich.comsigmaaldrich.comcalpaclab.com

PropertyValueSource
Isotopic Purity (¹³C) min 99 atom% sigmaaldrich.comsigmaaldrich.comcalpaclab.com
Isotopic Purity (D) min 99 atom% sigmaaldrich.comsigmaaldrich.comcalpaclab.com
Chemical Purity ≥98% eurisotop.com
Appearance White crystalline powder chembk.com
Molecular Formula ¹³CD₃NH₂·HCl sigmaaldrich.comsigmaaldrich.com
Molecular Weight ~71.53 g/mol sigmaaldrich.com
Melting Point 232-234 °C sigmaaldrich.comsigmaaldrich.com

Advanced Analytical Spectroscopic and Spectrometric Methodologies Employing Methyl 13c,d3 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

NMR spectroscopy is a premier technique for determining molecular structure, and the use of isotopically labeled compounds like Methyl-13C,d3-amine hydrochloride significantly expands its capabilities.

Carbon-13 NMR for Probing Molecular Structure and Dynamics through Distinct Splitting Patterns

The presence of a ¹³C nucleus in this compound makes it directly observable in ¹³C NMR spectroscopy. In standard ¹³C NMR, proton decoupling is often used to simplify spectra by collapsing carbon signals into singlets. libretexts.org However, in non-decoupled or specifically coupled experiments with this labeled compound, the ¹³C signal of the methyl group exhibits a distinct splitting pattern due to coupling with the three attached deuterium (B1214612) atoms (spin I=1).

This ¹³C-²H coupling results in a multiplet, the pattern of which provides direct evidence of the isotopic labeling and can be used to study the electronic environment and bonding within the molecule. The one-bond coupling constant (¹J_C-D) is a key parameter derived from this splitting. The magnitude of ¹J_C-D is related to the hybridization of the carbon atom and the electronegativity of attached groups. rubingroup.org For a CD₃ group, the ¹³C signal is split into a septet (a 1:3:6:7:6:3:1 pattern) due to coupling with the three equivalent deuterium nuclei. This characteristic pattern is an unambiguous marker for the labeled methyl group, aiding in spectral assignment and structural analysis, especially in complex molecules where signal overlap is a problem.

ParameterDescriptionTypical Value/ObservationSignificance
¹³C Chemical Shift (δ) The resonance frequency of the ¹³C nucleus relative to a standard (TMS). The chemical shift for a methylamine (B109427) carbon is typically in the range of 25-35 ppm. docbrown.infochemicalbook.com~27 ppmIndicates the electronic environment of the carbon atom.
¹J_C-D Coupling Constant The magnitude of the spin-spin coupling between the ¹³C nucleus and a directly bonded deuterium nucleus.~18-22 HzProvides information on the C-D bond's character and the hybridization of the carbon atom.
Splitting Pattern The shape of the NMR signal, determined by the number of adjacent coupled nuclei.SeptetConfirms the presence of the -¹³CD₃ group.

Deuterium NMR in Investigating Conformational Preferences and Exchange Processes

Real-time Monitoring of Biochemical Interactions and Enzyme Kinetics

Isotopically labeled substrates are invaluable for tracking biochemical reactions in real time using NMR. nih.govkit.edu this compound can be used as a precursor or tracer in studies of enzymes that utilize methylamines, such as methyltransferases. researchgate.netnih.gov

By monitoring the appearance or disappearance of the unique NMR signals from the ¹³C and/or ²H labels, researchers can follow the progress of an enzymatic reaction directly in the NMR tube. researchgate.netnih.gov For example, if an enzyme transfers the labeled methyl group from a donor molecule to a substrate, the chemical environment of the label changes, resulting in a shift in its NMR resonance frequency. The intensity of the new peak corresponding to the product can be measured over time to generate a progress curve. From this data, key kinetic parameters like the Michaelis-Menten constant (K_M) and the maximum reaction velocity (V_max) can be determined without the need for traditional, often discontinuous, assays. nih.gov This non-invasive approach provides a continuous view of the reaction, allowing for the detection of transient intermediates and a deeper understanding of the enzyme's mechanism. researchgate.netnih.gov

Mass Spectrometry (MS) in Quantitative and Qualitative Analysis

In mass spectrometry, the incorporation of stable isotopes provides a clear mass shift that is fundamental to its use as an internal standard for precise and accurate quantification.

Isotopic Shift Analysis for Compound Differentiation and Identification

The core principle of using this compound in MS is the mass difference it presents relative to its unlabeled counterpart, methylamine. The incorporation of one ¹³C atom (mass difference of ~1 amu compared to ¹²C) and three deuterium atoms (mass difference of ~1 amu each compared to ¹H) results in a total mass increase of approximately 4 daltons.

This significant mass shift allows the labeled compound to be easily distinguished from the unlabeled (native) analyte in a mass spectrum. When a sample is spiked with a known amount of this compound, the instrument detects two distinct signals: one for the native analyte and one for the isotopically labeled internal standard. This clear separation prevents signal overlap and allows for unambiguous identification and quantification, which is particularly crucial in complex biological matrices where numerous other compounds are present. rsc.orgunimi.it

CompoundMolecular FormulaMonoisotopic Mass (Da)Mass Difference (Da)
MethylamineCH₅N31.042-
Methyl-13C,d3-amine¹³CH₂D₃N35.061+4.019

Enhancement of Detection Sensitivity and Signal-to-Noise Ratios in Complex Samples

One of the most powerful applications of this compound is its use as an internal standard in isotope dilution mass spectrometry (IDMS). This technique significantly enhances the reliability and sensitivity of quantitative analyses. rsc.orgukisotope.com Variations during sample preparation, chromatographic separation, and ionization in the mass spectrometer can lead to fluctuations in signal intensity, making accurate quantification challenging.

By adding a known quantity of the isotopically labeled standard to the sample at the earliest stage of preparation, the standard experiences the same processing and analytical variations as the native analyte. unimi.it Since the labeled and unlabeled compounds have nearly identical physicochemical properties, they co-elute in chromatography and have very similar ionization efficiencies. researchgate.net The ratio of the signal intensity of the native analyte to the signal intensity of the internal standard is measured. This ratio remains constant despite variations in sample recovery or instrument response, as both analyte and standard are affected proportionally. This normalization corrects for analytical variability, leading to a more accurate and precise measurement. rsc.org It effectively reduces the "noise" from the analytical process, thereby improving the signal-to-noise ratio and allowing for the reliable detection and quantification of the analyte even at very low concentrations. chromatographyonline.comnih.gov

Application as an Internal Standard in Quantitative Methodologies

In quantitative analytical methodologies, particularly those employing mass spectrometry, the use of a suitable internal standard is crucial for achieving reliable and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standardization in mass spectrometry because their physicochemical properties are nearly identical to their unlabeled counterparts, yet they are distinguishable by their mass-to-charge ratio (m/z).

The combined labeling of this compound with both carbon-13 and deuterium provides a distinct mass shift from the endogenous methylamine, minimizing the risk of spectral overlap and interference from naturally occurring isotopes. This dual labeling strategy enhances the accuracy of quantification by ensuring that the internal standard and the analyte behave similarly during extraction, derivatization, and ionization, while remaining clearly distinguishable in the mass spectrometer.

Table 1: Illustrative Performance Characteristics of a Quantitative LC-MS/MS Method for Methylamine using a Stable Isotope-Labeled Internal Standard

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantitation (LLOQ)1 ng/mL
Upper Limit of Quantitation (ULOQ)1000 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (%Bias)Within ± 15% of the nominal concentration
RecoveryConsistent and reproducible
Matrix EffectMinimal and compensated by the IS

This table is an illustrative example of typical performance data for a validated LC-MS/MS method using a stable isotope-labeled internal standard. The values are not from a specific study on this compound but represent expected outcomes.

Chromatographic Separations Coupled with Isotopic Detection Systems

The coupling of chromatographic separation techniques with mass spectrometry has revolutionized the analysis of complex biological and environmental samples. The use of isotopically labeled compounds like this compound in conjunction with these hyphenated techniques provides a powerful approach for both quantitative and qualitative analyses.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolomics and Mechanistic Studies

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern metabolomics, enabling the comprehensive analysis of small molecules in biological systems. In this context, stable isotope-labeled compounds serve multiple purposes, including as internal standards for quantification and as tracers in metabolic flux analysis.

The use of this compound in LC-MS-based metabolomics can aid in the accurate quantification of methylamine, a key metabolite involved in various biological processes. A patent for a method of normalizing chemical profiles in biological samples detected by mass spectrometry lists this compound as a potential isotopic standard, highlighting its utility in large-scale metabolomic studies where data normalization is critical for obtaining meaningful results. nih.gov

In mechanistic studies, isotopically labeled compounds are indispensable for tracing the metabolic fate of a molecule. For instance, in studies of enzymes that utilize methylamine as a substrate, this compound can be introduced to track the incorporation of the labeled methyl group into various downstream metabolites. This allows for the elucidation of metabolic pathways and the investigation of enzyme kinetics and mechanisms.

The following table provides an illustrative example of how data from an LC-MS metabolomics study might be presented, showing the relative abundance of methylamine in different sample groups, with quantification facilitated by the use of an internal standard like this compound.

Table 2: Illustrative Relative Abundance of Methylamine in a Metabolomics Study

Sample GroupMean Relative Abundance (Normalized to IS)Standard Deviationp-value (vs. Control)
Control1.000.12-
Treatment A1.520.21< 0.05
Treatment B0.780.15< 0.05

This table is an illustrative example of data from a hypothetical LC-MS metabolomics study. The values demonstrate how a stable isotope-labeled internal standard like this compound would be used to obtain normalized quantitative data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of volatile amines like methylamine, GC-MS offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard such as this compound is essential to correct for potential losses during sample preparation and analysis, which can be significant for volatile analytes.

In a typical GC-MS workflow for volatile amine analysis, samples are often derivatized to improve chromatographic properties and enhance detection. The stable isotope-labeled internal standard is added at the beginning of the sample preparation process to account for variability in derivatization efficiency and extraction recovery. The distinct mass of this compound allows for its co-elution with the native analyte while being separately detected by the mass spectrometer, ensuring accurate quantification.

The following table illustrates the kind of data that would be generated in a GC-MS analysis of methylamine in different matrices, with quantification performed using a stable isotope-labeled internal standard.

Table 3: Illustrative Concentration of Methylamine in Various Samples Determined by GC-MS with Isotopic Internal Standard

Sample MatrixConcentration of Methylamine (µg/g)%RSD (n=3)
Fish Tissue5.26.8
Wastewater Effluent1.89.2
Air Sample (ng/m³)50.412.5

This table is an illustrative example of quantitative results from a hypothetical GC-MS analysis using a stable isotope-labeled internal standard. The data represent the type of findings that would be reported in environmental or food analysis studies.

Applications of Methyl 13c,d3 Amine Hydrochloride in Biochemical and Metabolic Research

Elucidation of Metabolic Pathways and Flux Analysis in Biological Systems

Stable isotope-based metabolic flux analysis (MFA) is a cornerstone technique for quantitatively understanding the intricate network of reactions that constitute cellular metabolism. creative-proteomics.com By introducing a substrate labeled with a stable isotope like ¹³C, researchers can trace the journey of the labeled atoms through various metabolic pathways. nih.gov Methyl-¹³C,d₃-amine hydrochloride is particularly valuable as a tracer for one-carbon metabolism, a fundamental process involved in the biosynthesis of nucleotides, amino acids, and neurotransmitters, as well as in epigenetic regulation through methylation.

The primary application of the ¹³C label in Methyl-¹³C,d₃-amine hydrochloride is to act as a tracer. When introduced into a biological system, such as cell culture, the ¹³C-labeled methyl group can be transferred by enzymes known as methyltransferases to a wide array of acceptor molecules. By tracking the appearance of the ¹³C atom in various downstream metabolites, researchers can qualitatively identify active metabolic pathways. nih.govnih.gov For instance, observing the ¹³C label in molecules like creatine (B1669601) or epinephrine (B1671497) would confirm the activity of the pathways responsible for their synthesis from methyl group donors. This method of hypothesis-free discovery allows for the mapping of metabolic phenotypes across different cell types and conditions. nih.gov

Beyond simply identifying active pathways, ¹³C-MFA allows for the precise quantification of the rates (fluxes) of intracellular reactions. embopress.orgportlandpress.com This is achieved by analyzing the mass isotopologue distribution (MDV) of key metabolites using sophisticated analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov The MDV describes the fractional abundance of a metabolite containing zero, one, or more ¹³C atoms. nih.gov

When Methyl-¹³C,d₃-amine hydrochloride is used as a tracer, the resulting labeling patterns in downstream products are measured. These experimental data are then fed into computational models of the metabolic network. By using iterative algorithms, such as Markov chain Monte Carlo methods, these models can estimate the flux values that best explain the observed labeling patterns. portlandpress.com This quantitative approach provides a detailed snapshot of the cell's metabolic state, revealing how nutrients are allocated and how different pathways are utilized simultaneously. youtube.com The careful selection of the isotopic tracer is a critical step that determines the precision with which metabolic fluxes can be estimated. nih.govresearchgate.net

Just as ¹³C-labeled glucose is widely used to study the profound metabolic reprogramming that occurs in pathological states like cancer (e.g., the Warburg effect), Methyl-¹³C,d₃-amine hydrochloride can be employed to investigate alterations in one-carbon metabolism. researchgate.net Many diseases, including cancer and neurological disorders, are associated with dysregulated methylation and other one-carbon pathways. By using this labeled compound, researchers can quantify how the flux through these pathways changes in response to disease or therapeutic intervention. Furthermore, as a deuterated compound, it is used in drug metabolism studies to investigate the biotransformation of pharmaceuticals, providing crucial insights into their metabolic fate and potential interactions, which is a form of metabolic adaptation by the organism. clearsynthdeutero.com

Enzyme Kinetic Studies and Catalytic Mechanism Probing

The dual isotopic labeling of Methyl-¹³C,d₃-amine hydrochloride makes it an exceptionally insightful tool for dissecting the mechanisms of enzyme-catalyzed reactions. Kinetic measurements on enzymes using this substrate can reveal the rate-determining step and provide evidence for specific chemical intermediates in the reaction pathway. nih.gov

The ¹³C label serves as a direct marker for the fate of the methyl group during an enzymatic reaction. For enzymes that catalyze the transfer of a methyl group, using Methyl-¹³C,d₃-amine hydrochloride as a substrate and analyzing the product for the presence of ¹³C provides definitive evidence of the transfer event. Isotope labeling studies can reveal the precise order of bond-making and bond-breaking events and the incorporation of atoms into cofactors and products. nih.gov This helps to build a step-by-step model of the chemical mechanism, a primary goal of enzyme kinetics.

The presence of three deuterium (B1214612) atoms on the methyl group is ideal for studying deuterium kinetic isotope effects (KIE). A KIE is the change in the rate of a reaction when a light isotope (like hydrogen, ¹H) is replaced by a heavy one (like deuterium, ²H or D). libretexts.org A large KIE is observed when the bond to the isotope is broken or formed in the slowest, rate-determining step of the reaction. nih.gov Because the mass of deuterium is double that of protium (B1232500) (¹H), the C-D bond has a lower zero-point vibrational energy and is stronger than a C-H bond. libretexts.org Consequently, reactions involving the cleavage of a C-D bond are significantly slower than those involving a C-H bond.

A prominent example is the study of the enzyme methylamine (B109427) dehydrogenase. This enzyme catalyzes the oxidation of methylamine. When deuterated methylamine (CD₃NH₂) is used as the substrate, researchers observe a dramatic decrease in the reaction rate compared to normal methylamine (CH₃NH₂). This large deuterium KIE provides compelling evidence that the abstraction of a proton (hydrogen atom) from the methyl group is a key, rate-limiting step in the enzyme's catalytic cycle. nih.govacs.org

Table 1: Deuterium Kinetic Isotope Effects (KIE) in the Reaction of Methylamine Dehydrogenase with Deuterated Methylamine (CD₃NH₂)
Kinetic Parameter / Reaction StepMeasured KIE (kH/kD)Interpretation
Formation of Iminoquinone Intermediate4.2Indicates a moderate isotope effect on the initial binding and imine formation steps.
Dissociation of Iminoquinone Intermediate3.8Shows a moderate isotope effect on the reverse of the imine formation step.
Hydrogen Abstraction Step17.2A very large KIE, strongly indicating that the cleavage of the C-H/C-D bond is the primary rate-limiting chemical step in the catalytic mechanism.
Steady-State Reaction3.0The overall observed KIE is smaller than the intrinsic KIE for the chemical step, suggesting other non-chemical steps (like substrate binding or product release) also limit the overall reaction rate.

Data compiled from stopped-flow kinetic studies on methylamine dehydrogenase from Paracoccus denitrificans. nih.gov

Research into Molecular Targets and Cellular Signaling Pathways

The use of stable isotope-labeled compounds has become an indispensable tool in the fields of biochemistry and metabolic research, enabling scientists to trace the fate of molecules within complex biological systems. Methyl-13C,d3-amine hydrochloride, a specialized isotopically labeled form of methylamine, serves as a powerful probe in studies aimed at elucidating molecular targets and understanding intricate cellular signaling pathways. The incorporation of both a carbon-13 (¹³C) isotope and three deuterium (d3) atoms in the methyl group provides a distinct mass shift, facilitating its detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org This dual labeling strategy enhances the accuracy of tracing the methyl group as it is transferred and metabolized within the cell.

Analysis of Compound Interactions with Intracellular Components

This compound is instrumental in dissecting the interactions between small molecules and various intracellular components, such as proteins and nucleic acids. A primary application lies in its use as a precursor for the in situ generation of labeled S-adenosylmethionine (SAM), the universal methyl donor in cells. medchemexpress.com By introducing this compound into cellular systems, researchers can track the transfer of the ¹³CD₃-methyl group to a wide array of biomolecules, a process central to many cellular functions, including signal transduction and gene regulation.

One of the key techniques where this labeled compound proves invaluable is quantitative proteomics. In a method analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), this compound can be used to introduce a "heavy" methyl group onto proteins. This allows for the relative quantification of protein methylation, a critical post-translational modification involved in regulating protein function and signaling. For instance, by comparing the ratio of "heavy" to "light" (unlabeled) methylated peptides in a mass spectrometer, researchers can determine how different stimuli or disease states affect the methylation patterns of specific proteins. nih.gov

A common experimental workflow involves treating one cell population with a stimulus while another serves as a control. The lysates from both are then combined, and proteins are enzymatically digested into peptides. Peptides containing methylated residues that originated from the administered this compound will exhibit a characteristic mass shift. This allows for the identification of proteins whose methylation status changes in response to the stimulus, thereby revealing potential molecular targets of the signaling pathway under investigation.

Detailed Research Findings:

While specific studies solely utilizing this compound for this exact purpose are not widely published, the principle is well-established through the use of similar isotopically labeled methyl donors. The following table illustrates hypothetical data from a quantitative proteomics experiment designed to identify proteins with altered methylation in response to a drug treatment, using a ¹³CD₃-labeled methyl source.

Protein IDPeptide SequenceFold Change (Treated/Control)Putative Function
P12345KDSNIVVAVEK2.5Histone H3
Q67890GAFGFVGFGGR0.4Enolase 1
A1B2C3RGSVVEADK3.1Heat Shock Protein 70
D4E5F6KTFCQLAELK1.8Pyruvate Kinase
Note: The asterisk () indicates the site of methylation with the ¹³CD₃ group. The fold change represents the relative abundance of the methylated peptide in the treated sample compared to the control.*

This table demonstrates how such an experiment can pinpoint specific proteins that undergo changes in methylation, providing valuable insights into the drug's mechanism of action and its impact on cellular signaling. For example, an increased methylation of Histone H3 could suggest an epigenetic mechanism of gene regulation, while altered methylation of metabolic enzymes like Enolase and Pyruvate Kinase might indicate a reprogramming of cellular metabolism.

Furthermore, the stable isotope label can be used to trace the metabolic fate of the methylamine carbon itself. By analyzing the incorporation of the ¹³C label into various metabolites, researchers can map the metabolic pathways that are active under specific conditions. nih.govnih.gov This approach, known as stable isotope-resolved metabolomics (SIRM), can reveal how cells utilize small molecules and how these metabolic fluxes are integrated with cellular signaling networks. biorxiv.orgresearchgate.net For instance, the ¹³C label from this compound might be found in amino acids, lipids, or nucleotide precursors, providing a detailed picture of the cell's metabolic state and its response to external stimuli. nih.gov

The following interactive data table showcases representative data from a metabolomics study tracing the incorporation of a ¹³C label from a precursor into various metabolite pools, illustrating how signaling events can alter metabolic fluxes.

Metabolite¹³C Incorporation (Control)¹³C Incorporation (Stimulated)Pathway
Alanine5%15%Amino Acid Metabolism
Glutamate8%20%TCA Cycle/Amino Acid Metabolism
Palmitate (C16:0)2%8%Fatty Acid Synthesis
Citrate10%25%TCA Cycle

These findings highlight how a signaling event can redirect carbon flux towards specific metabolic pathways, such as increased amino acid and fatty acid synthesis, which are often hallmarks of cellular growth and proliferation signals. The ability to trace these metabolic rearrangements with high precision is a key advantage of using isotopically labeled compounds like this compound.

Applications of Methyl 13c,d3 Amine Hydrochloride in Mechanistic Organic and Bioorganic Studies

Tracing Organic Reaction Pathways and Identification of Transient Intermediates

The primary application of Methyl-13C,d3-amine hydrochloride in mechanistic studies is its use as a tracer. clearsynthdeutero.com By substituting a standard methylamine (B109427) with its labeled counterpart, researchers can follow the path of the labeled methyl group throughout a reaction sequence. This is particularly valuable in elucidating complex multi-step reactions where the fate of individual fragments of a molecule is not immediately obvious. The distinct mass of the 13C and deuterium (B1214612) atoms allows for easy identification of intermediates and final products containing the labeled methyl group via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The presence of the isotopic label can help in the identification of transient intermediates, which are highly reactive and short-lived species that are often difficult to detect directly. By observing the incorporation of the labeled methyl group into these fleeting molecules, scientists can confirm their existence and structural features, providing crucial evidence for a proposed reaction pathway.

Probing Acid-Base Catalysis and Proton Transfer Mechanisms

In reactions involving acid-base catalysis, the movement of protons (H+) is a fundamental step. The deuterium atoms on the methyl group of this compound can be used to study proton transfer mechanisms. While the deuterium atoms are on the carbon, their presence can influence the acidity of the neighboring N-H protons. More direct studies of proton transfer often involve labeling the amine protons themselves with deuterium. However, the use of d3-methylamine can still provide valuable information.

For instance, in enzyme-catalyzed reactions, understanding how a proton is shuttled between the substrate and the enzyme's active site is critical. By using a deuterated substrate like a derivative of this compound, researchers can look for kinetic isotope effects. A significant change in the reaction rate when deuterium is substituted for hydrogen can indicate that the breaking of a C-H or N-H bond is a rate-determining step in the reaction, thereby shedding light on the proton transfer mechanism.

Deriving Mechanistic Insights from Isotopic Labeling Patterns

The specific placement of the isotopic labels in the products of a reaction provides a wealth of information about the mechanism. The combination of 13C and deuterium labeling in this compound offers a dual-pronged approach to mechanistic elucidation. The 13C label serves as a marker for the carbon skeleton, while the deuterium atoms provide insights into bond-breaking and bond-forming steps involving the methyl group.

For example, if a reaction involves the cleavage of a C-H bond in the methyl group, the resulting products will show a specific pattern of deuterium loss. By analyzing the isotopic distribution in the products, chemists can deduce which C-H bonds were broken and in what sequence, providing strong evidence for a particular mechanistic pathway. This level of detail is often unattainable through conventional kinetic or spectroscopic studies alone. The unique signal provided by the deuterium labeling is a key tool for investigating reaction kinetics. clearsynthdeutero.com

Validation of Proposed Reaction Mechanisms through Combined Isotopic Studies and Computational Modeling

The experimental data obtained from isotopic labeling studies with this compound can be powerfully combined with computational modeling to validate proposed reaction mechanisms. clearsynthdeutero.com Theoretical calculations can be used to predict the energy barriers for different possible reaction pathways. These computational predictions can then be compared with the experimental results from the isotopic labeling studies.

For instance, if a proposed mechanism involves a specific transient intermediate, computational chemistry can be used to calculate its expected stability and spectroscopic properties. If the experimental data from the isotopic labeling experiment confirms the presence of an intermediate with those properties, it provides strong support for the proposed mechanism. This synergy between experimental and theoretical approaches allows for a much more robust and detailed understanding of the reaction mechanism than either method could provide on its own.

Research ApplicationKey Findings
Tracing Reaction Pathways The labeled methyl group acts as a beacon, allowing for the unambiguous tracking of its incorporation into intermediates and final products.
Identifying Transient Intermediates The unique mass and spectroscopic signature of the labeled group enables the detection and characterization of short-lived, highly reactive species.
Probing Proton Transfer Kinetic isotope effects observed upon substitution with deuterium provide insights into the role of proton transfer in the reaction's rate-determining step.
Validating Mechanisms Experimental data from isotopic labeling, when correlated with computational models, offers a powerful method for confirming or refuting proposed reaction pathways.

Applications of Methyl 13c,d3 Amine Hydrochloride in Medicinal Chemistry Research

Preclinical Pharmacokinetic and Drug Metabolism Studies utilizing Isotopic Tracers

The journey of a drug through a biological system is a complex process encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding these pharmacokinetic parameters is fundamental to preclinical drug development. Methyl-13C,d3-amine hydrochloride is instrumental in these investigations, offering a precise method for elucidating the metabolic fate of new chemical entities.

Tracking Drug Absorption and Distribution in Preclinical Models

The use of isotopically labeled compounds is a cornerstone of pharmacokinetic research. By incorporating this compound into the structure of a drug candidate, researchers can create a "heavy" version of the molecule. This isotopic labeling does not significantly alter the compound's biological activity but allows for its unambiguous detection against a complex biological background.

When the labeled drug is administered to preclinical models, its absorption into the systemic circulation and subsequent distribution to various tissues and organs can be quantitatively measured using mass spectrometry. The distinct mass of the ¹³C and deuterium-labeled methyl group allows for precise differentiation between the administered drug and its unlabeled counterparts or other endogenous molecules. This approach provides invaluable data on the rate and extent of absorption, as well as the tissue penetration of the drug, which are critical factors in determining its potential efficacy and therapeutic window.

Investigation of Drug Fate and Biotransformation Pathways

A primary application of this compound is in the detailed investigation of a drug's biotransformation. As a labeled building block, it can be used in the synthesis of a drug candidate containing a deuterated methylamino group. isotope.com When this labeled drug is incubated with liver microsomes or administered to animal models, its metabolic products can be readily identified.

For instance, studies on the metabolism of secondary alkyl amines have utilized deuterated methylamines to elucidate the metabolic pathways. In a study involving the metabolism of desipramine, a tricyclic antidepressant, N-methyl-d3-desipramine was synthesized to investigate its metabolism by cytochrome P450 enzymes. nih.gov The use of the deuterated analog allowed researchers to observe an isotopically sensitive shift in metabolism, providing clear evidence for the specific metabolic routes, such as N-demethylation versus N-hydroxylation. nih.gov This level of detail is crucial for identifying potential drug-drug interactions and understanding inter-species differences in metabolism.

Table 1: Example of a Study on Drug Metabolism using a Deuterated Amine

Drug StudiedLabeled Compound UsedKey Finding
DesipramineN-methyl-d3-desipramineDemonstrated an isotopically sensitive switch from N-demethylation to N-hydroxylation by CYP2C11. nih.gov
N-desmethyldiltiazemN-desmethyldiltiazem-d3The deuterated compound was synthesized to study its metabolic pathways. nih.gov

This table is illustrative and based on a study that used a similar deuterated methylamine (B109427) to highlight the application described.

Application of Deuteration for Modifying Metabolic Stability (e.g., Prolonging Half-Life)

One of the most innovative applications of deuteration in drug design is the strategic enhancement of a drug's metabolic stability. The bond between carbon and deuterium (B1214612) (C-D) is significantly stronger than the bond between carbon and hydrogen (C-H). researchgate.net Many drugs are metabolized by cytochrome P450 enzymes, a process that often involves the cleavage of a C-H bond.

By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, a "kinetic isotope effect" can be induced. This effect slows down the rate of metabolic cleavage at that site, thereby increasing the drug's half-life in the body. nih.gov A longer half-life can lead to a more sustained therapeutic effect and may allow for less frequent dosing, improving patient compliance. researchgate.net

This compound can be a valuable starting material for synthesizing deuterated drug candidates with the aim of improving their pharmacokinetic profile. This "deuterium switch" approach has been successfully applied to several drugs in development and on the market. nih.gov For example, the deuterated drug deutetrabenazine was developed to have a longer half-life and improved side-effect profile compared to its non-deuterated counterpart, tetrabenazine. nih.gov

Discovery and Development of Novel Therapeutic Agents

Beyond its utility in metabolic studies, this compound can also play a role in the discovery and development of new drugs, particularly in the fields of oncology and infectious diseases.

Exploration in Oncological Research: Mechanisms of Apoptosis Induction in Cancer Cells

In cancer research, understanding how a drug induces cell death is paramount. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. While specific studies detailing the use of this compound in apoptosis research are not widely published, the principles of its application are clear.

By synthesizing a deuterated version of a potential anticancer agent using this labeled amine, researchers can investigate its metabolic fate within cancer cells. This can help to determine whether the parent drug or a specific metabolite is responsible for inducing apoptosis. Furthermore, deuteration can be used to enhance the efficacy of an anticancer drug. For instance, the deuterated form of the prostate cancer drug enzalutamide, known as deutenzalutamide, has shown improved pharmacokinetic properties and stronger anti-tumor activity in preclinical models. nih.gov Such enhancements can lead to greater target engagement and a more robust apoptotic response in cancer cells.

Table 2: Deuterated Drugs in Cancer Research

Deuterated DrugParent DrugTherapeutic AreaKey Preclinical Finding
DeutenzalutamideEnzalutamideProstate CancerImproved pharmacokinetic parameters and stronger antitumor activity in xenograft models. nih.gov

This table provides an example of a deuterated drug in oncology to illustrate the potential applications.

Investigation of Antimicrobial and Antifungal Mechanisms through Cell Membrane Disruption

The rise of antimicrobial resistance necessitates the development of new drugs with novel mechanisms of action. One such mechanism is the disruption of the microbial cell membrane. While there is a lack of specific published research directly employing this compound for this purpose, its utility can be extrapolated.

In the development of new antimicrobial or antifungal agents, this labeled compound could be used to synthesize labeled versions of the drug candidates. Researchers could then track the interaction of these labeled drugs with the cell membranes of bacteria or fungi. This would allow for a detailed investigation into how the drug disrupts the membrane integrity, leading to cell death. Furthermore, if the drug is subject to metabolic degradation by the microbes, deuteration could be employed to enhance its stability and, consequently, its antimicrobial potency.

Role in Early-Stage Drug Discovery Programs

The primary application of this compound in early-stage drug discovery lies in its role as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This technique is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity (NCE).

Detailed Research Findings:

The use of a SIL-IS is paramount for achieving accurate and precise quantification of a drug candidate in complex biological matrices such as plasma, urine, and tissue homogenates. nih.gov this compound is particularly advantageous because the combined labeling with both Carbon-13 and deuterium provides a significant mass shift (M+4) from the unlabeled analyte. sigmaaldrich.com This large mass difference minimizes the risk of isotopic cross-talk, where the signal from the analyte interferes with that of the internal standard, a common issue with lighter deuterium-only labeled standards. nih.gov

The key benefit of using a SIL-IS like this compound is its ability to co-elute with the analyte during chromatographic separation. This ensures that any variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement) affect both the analyte and the internal standard equally. nih.gov By normalizing the analyte's response to that of the co-eluting internal standard, a highly accurate and precise measurement of the analyte's concentration can be achieved. nih.gov This is crucial in early discovery, where decisions to advance or terminate a compound are heavily reliant on the quality of the pharmacokinetic data.

In a hypothetical, yet representative, early-stage drug discovery program for a novel N-methylated kinase inhibitor, "Drug Candidate X," this compound would be used to develop a robust bioanalytical method. This method would be essential for conducting in vitro metabolic stability assays and in vivo pharmacokinetic studies in animal models, such as rats.

In Vitro Metabolic Stability Assay:

In a typical in vitro metabolic stability assay, "Drug Candidate X" is incubated with liver microsomes, which contain the primary drug-metabolizing enzymes. nih.gov The concentration of the drug candidate is measured at various time points to determine its rate of metabolism. The use of this compound as an internal standard ensures the reliability of these measurements, which are critical for predicting the drug's half-life in vivo.

Interactive Data Table: In Vitro Metabolic Stability of Drug Candidate X

Time (minutes)Concentration of Drug Candidate X (µM)
01.00
50.85
150.60
300.35
600.12

In Vivo Pharmacokinetic Study:

Following promising in vitro data, a pharmacokinetic study in rats would be conducted. "Drug Candidate X" would be administered to the rats, and blood samples would be collected at various time points. The concentration of the drug candidate in the plasma would be quantified using the validated LC-MS/MS method with this compound as the internal standard.

Interactive Data Table: Pharmacokinetic Profile of Drug Candidate X in Rats

Time (hours)Plasma Concentration of Drug Candidate X (ng/mL)
0.25850
0.51200
11150
2750
4300
850
24<5

The data generated from these studies, underpinned by the analytical rigor provided by this compound, are crucial for establishing the initial pharmacokinetic profile of a new drug candidate. This information guides medicinal chemists in optimizing the compound's structure to achieve desirable ADME properties, a key step toward identifying a successful drug.

Applications of Methyl 13c,d3 Amine Hydrochloride in Environmental Tracing Studies

Tracking Environmental Pollutants and Contaminants using Isotopic Dilution

Isotope dilution mass spectrometry (IDMS) is a premier analytical technique for the accurate quantification of environmental pollutants. nih.gov This method relies on the addition of a known amount of an isotopically labeled standard, such as Methyl-13C,d3-amine hydrochloride, to a sample before analysis. nih.gov This "isotope-spiked" sample is then processed and analyzed, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The ratio of the unlabeled (native) analyte to the labeled standard is measured, allowing for precise calculation of the native analyte's concentration, even if there are losses during sample preparation or variations in instrument response. nih.gov

The use of a dually labeled standard like this compound is particularly advantageous. The presence of both 13C and deuterium (B1214612) (d3) results in a significant mass difference from the unlabeled methylamine (B109427), minimizing potential spectral interference. While deuterated standards are common, 13C-labeled standards are often preferred as they tend to have retention times in chromatography that are closer to their unlabeled counterparts, which can improve the accuracy of quantification. nih.govresearchgate.net

A key application in this area is the tracing of precursors to harmful disinfection byproducts. For instance, methylamine is a known precursor to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, during water treatment processes. nih.govwikipedia.org By using this compound as a tracer, researchers can track the fate of methylamine in water treatment systems and quantify its contribution to NDMA formation.

Table 1: Hypothetical Isotope Dilution Analysis of Methylamine in a Water Sample

ParameterValue
Sample Volume1.0 L
Concentration of added this compound standard50 ng/L
Measured Peak Area of native Methylamine (unlabeled)12,500
Measured Peak Area of this compound25,000
Calculated Concentration of native Methylamine25 ng/L

This table illustrates the principle of isotope dilution. The concentration of the native methylamine is determined by comparing its peak area to that of the known concentration of the added labeled standard.

Elucidation of Environmental Fate and Degradation Pathways of Chemical Substances

Understanding the environmental fate and degradation of chemical substances is crucial for assessing their potential impact and persistence. researchgate.netepa.gov Stable isotope tracers like this compound are instrumental in these studies. By introducing the labeled compound into a controlled environmental system (e.g., a soil microcosm or an aquatic environment), scientists can follow its transformation over time.

As the labeled compound degrades, the isotopic label will be incorporated into its various degradation products. By analyzing samples at different time points using mass spectrometry, researchers can identify these labeled metabolites and degradation products. This provides direct evidence of the degradation pathways and helps to determine the rates of these transformations.

For example, many modern pesticides contain amine functional groups. The degradation of these pesticides can sometimes lead to the formation of smaller, more mobile, and potentially toxic compounds like methylamine. By using this compound in controlled degradation studies, researchers can investigate whether methylamine is a breakdown product of a particular pesticide and how it subsequently behaves in the environment.

Table 2: Research Findings on the Use of Labeled Compounds in Degradation Studies

Study FocusLabeled Compound UsedKey Finding
Pesticide Degradation13C and Deuterium labeled pesticidesLabeled standards help in identifying and quantifying degradation products, providing insights into the environmental persistence and transformation pathways of the parent pesticide. researchgate.netepa.gov
Metabolite IdentificationStable isotope-labeled drugsThe use of labeled compounds is effective in elucidating the structures of metabolites and delineating complex metabolic pathways in biological systems, a principle applicable to environmental degradation. acs.orgnih.gov

Methodologies for Environmental Analytical Chemistry Applications

The development of robust and reliable analytical methods is fundamental to environmental chemistry. This compound plays a vital role as an internal standard in the validation and application of these methods for the analysis of volatile amines in environmental samples.

The inclusion of an internal standard is critical for compensating for variations in extraction efficiency, derivatization yield, and instrument response. For the analysis of methylamine in air, for example, samples can be collected on a sorbent tube, desorbed, and then analyzed by chromatography. epa.gov The addition of this compound at the beginning of the sample preparation process ensures that any losses of the target analyte are accounted for, leading to more accurate and precise results.

The choice between 13C and deuterated standards can be significant in method development. While deuterated standards are often more readily available and less expensive, they can sometimes exhibit different chromatographic behavior compared to their non-deuterated analogs. researchgate.net In high-precision analytical methods, 13C-labeled standards are often favored because they co-elute more closely with the analyte of interest, which is particularly important in LC-MS/MS analyses to correct for matrix effects that can suppress or enhance the analyte signal. researchgate.netnih.gov The dual labeling in this compound offers the benefits of a significant mass shift while the 13C label helps to ensure co-elution with native methylamine.

Table 3: Comparison of Isotopic Labels in Analytical Methods

Isotopic LabelAdvantagesDisadvantages
Deuterium (2H)Less expensive, readily available.Can exhibit different chromatographic retention times, potential for isotopic exchange under certain conditions. researchgate.net
Carbon-13 (13C)Co-elutes closely with the unlabeled analyte, less prone to isotopic effects, improves accuracy in MS quantification. nih.govresearchgate.netMore expensive to synthesize. researchgate.net

Emerging Research Frontiers and Future Directions in Methyl 13c,d3 Amine Hydrochloride Applications

Integration with Advanced Multi-Omics Methodologies (e.g., Metabolomics, Proteomics)

The capability to trace and quantify molecules with high precision is crucial for systems biology, and Methyl-13C,d3-amine hydrochloride is becoming an integral tool in multi-omics workflows.

In proteomics , the use of stable isotope labeling is a cornerstone for accurate protein quantification. Strategies often involve the introduction of isotopic tags that create a distinct mass shift in peptides, allowing for the comparison of protein abundance between different samples. While direct use of this compound is application-specific, the principle is demonstrated in quantitative proteomics methods that utilize secondary labeling with isotopically labeled methylating agents. For instance, after initial enrichment of peptides, a free thiol group can be exploited for methylation with reagents like ¹³CD₃-methyl iodide. nih.gov This process introduces a heavy tag, and the resulting mass difference between the light (¹²CH₃) and heavy (¹³CD₃) labeled peptides can be precisely measured by mass spectrometry, enabling relative quantitation. nih.gov This approach highlights the potential for developing novel labeling reagents from this compound for quantitative proteomics.

In metabolomics , isotope tracing is a powerful technique to map metabolic pathways and quantify fluxes. nih.govosti.gov Stable isotope-labeled compounds are introduced into biological systems, and the incorporation of the isotope into various metabolites is tracked over time. acs.orgresearchgate.netnih.gov The ¹³C and deuterium (B1214612) labels in this compound make it a valuable precursor for tracing the fate of methyl groups in one-carbon metabolism, which is fundamental to processes like nucleotide synthesis and methylation of biomolecules. nih.gov Researchers can use this compound to synthesize labeled precursors and follow their metabolic conversion, providing critical insights into cellular metabolism in both healthy and diseased states. clearsynthdeutero.com

Omics Field Application of Isotopic Labeling Role of this compound
ProteomicsRelative and absolute protein quantificationPrecursor for synthesizing novel isotopic labeling reagents for tagging peptides and proteins.
MetabolomicsMetabolic flux analysis and pathway tracingTracer for studying one-carbon metabolism and the fate of methyl groups in biological systems.

Innovations in Isotopic Labeling Strategies and Design

The study of large and complex biomolecules, such as high molecular weight proteins and membrane proteins, by Nuclear Magnetic Resonance (NMR) spectroscopy presents significant challenges due to spectral crowding and rapid signal decay. nmr-bio.comnih.govnih.gov Innovations in isotopic labeling are crucial to overcoming these limitations.

Methyl-specific isotopic labeling has emerged as a particularly powerful strategy. nih.govnih.govspringernature.com By introducing ¹³C-labeled methyl groups into a perdeuterated (²H) protein, researchers can significantly enhance spectral quality. nih.gov Methyl groups have favorable relaxation properties due to their rapid rotation, leading to sharper NMR signals even in very large molecules. nmr-bio.comnih.gov This approach provides highly sensitive probes to study protein structure, dynamics, and interactions. nih.govspringernature.com

This compound serves as a key building block in the chemical synthesis of amino acid precursors used for this type of selective labeling. These precursors can then be incorporated into proteins during their expression. nih.gov The combination of a ¹³C label for detection and deuterium labels to reduce dipolar relaxation effects is a sophisticated strategy to obtain high-resolution structural and dynamic information on challenging biological systems up to 1 MDa in size. nih.govnih.gov

Labeling Strategy Target Molecules Advantage Relevance of this compound
Methyl-specific ¹³C labeling in a deuterated backgroundLarge proteins, membrane proteins, multi-protein complexesEnhanced NMR sensitivity and resolution, allowing study of molecules up to 1 MDa. nih.govnih.govCan be used to synthesize the specific ¹³C and deuterium-labeled amino acid precursors required for this technique.
Selective protonationHighly deuterated large proteinsReduces spectral complexity and improves relaxation properties. nmr-bio.comutoronto.caServes as a precursor for introducing ¹³CH₃ or ¹³CD₃ groups at specific sites.

Development of Novel Research Tools and Probes for Complex Biological Systems

Beyond its use in established analytical techniques, this compound is a versatile precursor for the development of novel chemical tools and probes to investigate complex biological processes.

The presence of both ¹³C and deuterium isotopes makes it an ideal starting material for synthesizing tracers for Positron Emission Tomography (PET). PET is a highly sensitive molecular imaging technique that requires radiolabeled probes. While the isotopes in this compound itself are not radioactive, the molecule can be incorporated into larger structures which are then radiolabeled. The stable isotopic labels can be useful during the development and validation of these novel PET tracers.

Furthermore, its utility as a building block for deuterated active pharmaceutical ingredients (APIs) is well-established. clearsynthdeutero.comgoogle.com The "deuterium kinetic isotope effect" can alter the metabolism of a drug, potentially leading to an improved pharmacokinetic profile. symeres.com By using this compound in the synthesis of drug candidates, researchers can simultaneously build in this metabolic stability and create an isotopically labeled version for use in absorption, distribution, metabolism, and excretion (ADME) studies. acs.orgresearchgate.netnih.gov This dual-purpose approach can streamline the drug discovery and development process.

Expansion into New Interdisciplinary Research Domains

The unique properties of this compound are enabling its expansion into new and exciting interdisciplinary research areas.

In pharmaceutical sciences and drug discovery , this compound is used in the synthesis of deuterated kinase inhibitors. pharmaffiliates.com Kinases are a major class of drug targets, and the ability to create more stable and traceable versions of inhibitor compounds is of significant value. The incorporation of the labeled methyl group allows researchers to track the fate of the drug molecule and understand its mechanism of action in greater detail. clearsynthdeutero.com

The field of material science represents another frontier. Isotopically labeled compounds are increasingly used to study reaction mechanisms and kinetics in the development of new materials. clearsynthdeutero.com The distinct spectroscopic signature of the ¹³C and deuterium atoms can be used to probe molecular interactions and transformations within complex materials. While still an emerging area, the use of small, versatile building blocks like this compound is poised to grow as the demand for advanced materials with tailored properties increases.

Q & A

Q. What are the critical considerations for synthesizing and verifying isotopic purity in Methyl-¹³C,d₃-amine hydrochloride?

Synthesis of isotopically labeled compounds requires rigorous validation of isotopic incorporation. For Methyl-¹³C,d₃-amine hydrochloride, nuclear magnetic resonance (NMR) spectroscopy is essential to confirm ¹³C and deuterium labeling. For example, ¹³C NMR can identify the ¹³C-methyl group signal, while ²H NMR or mass spectrometry (MS) quantifies deuterium enrichment . Contradictions in CAS numbers (e.g., 7436-22-8 vs. 104809-19-0) highlight the need to cross-validate supplier data with analytical techniques to ensure isotopic and structural fidelity .

Q. How should Methyl-¹³C,d₃-amine hydrochloride be stored and prepared for experimental reproducibility?

The compound is hygroscopic and requires storage at 2–8°C in a sealed, desiccated environment. For long-term stability, aliquots stored at -80°C retain integrity for six months. Stock solutions (e.g., 10 mM in water or DMSO) should be prepared by heating to 37°C and sonicating to ensure solubility. Avoid freeze-thaw cycles to prevent decomposition .

Q. What are the primary applications of Methyl-¹³C,d₃-amine hydrochloride in tracer studies?

This labeled amine is used to track methyl group transfer in metabolic pathways. For instance, in fungal biosynthesis studies, ¹³C-methyl labels from methionine analogs are incorporated into secondary metabolites, enabling mapping of enzymatic methylation steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in isotopic incorporation data, such as unexpected labeling patterns?

In biosynthetic studies, discrepancies may arise when labeled precursors fail to incorporate into target molecules. For example, in paraherquamide A biosynthesis, [methyl-¹³C]-L-methionine did not label the β-methylproline ring, necessitating alternative precursors like [¹³C]-L-isoleucine. Multi-isotope labeling (e.g., ¹³C/²H dual probes) and mechanistic studies (e.g., oxidative cyclization assays) can clarify pathways .

Q. What methodologies optimize the use of Methyl-¹³C,d₃-amine hydrochloride in NMR-based metabolic flux analysis?

Isotopic enrichment enhances sensitivity in NMR. For methyl-group tracking, ¹³C-edited ¹H NMR or heteronuclear single-quantum coherence (HSQC) experiments are employed. Deuterium labeling reduces proton background noise, improving signal resolution in complex biological matrices .

Q. How does isotopic labeling with Methyl-¹³C,d₃-amine hydrochloride aid in elucidating phosphate-scavenging mechanisms in fungi?

In Penicillium fellutanum, ¹³C-labeled phosphocholine derivatives derived from extracellular polysaccharides were traced to intracellular choline-O-sulfate and glycine betaine. This revealed a phosphate-recycling mechanism under low-phosphate conditions, validated via hydrolase activity assays and cytoplasmic solute profiling .

Experimental Design Considerations

Q. What controls are necessary when using Methyl-¹³C,d₃-amine hydrochloride in isotope dilution mass spectrometry (IDMS)?

Include unlabeled analogs as internal standards to correct for matrix effects. Validate extraction efficiency and ionization suppression using spike-recovery experiments. Ensure isotopic purity >98% to avoid cross-contamination .

Q. How can researchers address solubility challenges in in vivo studies with Methyl-¹³C,d₃-amine hydrochloride?

For aqueous systems, use biocompatible solvents (e.g., PBS) and surfactants (e.g., Tween-80) at <1% v/v. For hydrophobic matrices, prepare DMSO stock solutions (<0.1% final concentration) to maintain cell viability .

Data Interpretation Challenges

Q. Why might isotopic scrambling occur during methyltransferase assays with Methyl-¹³C,d₃-amine hydrochloride?

Enzymatic promiscuity or non-specific methyl transfer can redistribute labels. Use kinetic isotope effect (KIE) studies and LC-MS/MS to distinguish between enzymatic and non-enzymatic pathways .

Retrosynthesis Analysis

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Reactant of Route 1
Methyl-13C,d3-amine hydrochloride
Reactant of Route 2
Methyl-13C,d3-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.